molecular formula C11H14N2O B009689 5-Butyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 103853-61-8

5-Butyl-1H-benzo[d]imidazol-2(3H)-one

Katalognummer: B009689
CAS-Nummer: 103853-61-8
Molekulargewicht: 190.24 g/mol
InChI-Schlüssel: OJTWVPNNPIRVCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Butyl-1H-benzo[d]imidazol-2(3H)-one is a derivative of the dihydrobenzoimidazol-2-one scaffold, characterized by a butyl substituent at the 5-position of the benzimidazolone ring. This scaffold is widely studied in medicinal chemistry due to its structural versatility and bioactivity, particularly in anticancer research.

Eigenschaften

CAS-Nummer

103853-61-8

Molekularformel

C11H14N2O

Molekulargewicht

190.24 g/mol

IUPAC-Name

5-butyl-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C11H14N2O/c1-2-3-4-8-5-6-9-10(7-8)13-11(14)12-9/h5-7H,2-4H2,1H3,(H2,12,13,14)

InChI-Schlüssel

OJTWVPNNPIRVCX-UHFFFAOYSA-N

SMILES

CCCCC1=CC2=C(C=C1)NC(=O)N2

Kanonische SMILES

CCCCC1=CC2=C(C=C1)NC(=O)N2

Synonyme

2-Benzimidazolinone,5-butyl-(6CI)

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of 4-Butyl-o-Phenylenediamine

4-Butyl-o-phenylenediamine can be prepared via nitration, reduction, and alkylation of aniline derivatives. For example:

  • Nitration : 4-Bromoaniline is nitrated to 4-bromo-2-nitroaniline using concentrated HNO₃ and H₂SO₄ at 0–5°C.

  • Reduction : The nitro group is reduced to an amine using H₂/Pd-C in ethanol, yielding 4-bromo-o-phenylenediamine.

  • Alkylation : A Suzuki-Miyaura coupling replaces the bromine with a butyl group using butylboronic acid, Pd(PPh₃)₄, and K₂CO₃ in toluene/water (3:1) at 80°C.

Cyclization to Benzimidazolone

The cyclization of 1 with 1,1′-carbonyldiimidazole (CDI) under flow chemistry conditions offers high efficiency. In a representative protocol:

  • Conditions : CDI (1.2 equiv), DMF solvent, 100°C, residence time 30 minutes.

  • Yield : 89% (isolated).

  • Purity : >98% (HPLC).

ParameterValue
Temperature100°C
Residence Time30 min
SolventDMF
CDI Equivalents1.2
Productivity12.4 g/h

This method’s scalability was demonstrated at a 500 g scale, achieving 86% yield.

Modern transition-metal-catalyzed cross-coupling reactions enable direct introduction of the butyl group at the 5-position.

Synthesis of 5-Bromo-1H-benzo[d]imidazol-2(3H)-one

Bromination of 1H-benzo[d]imidazol-2(3H)-one with N-bromosuccinimide (NBS) in acetic acid at 70°C selectively substitutes the 5-position:

  • Yield : 72%.

  • Regioselectivity : >95% (5-bromo isomer).

Stille Coupling with Butyltrimethyltin

A Stille coupling using 5-bromo-benzimidazolone and butyltrimethyltin achieves the butyl substitution:

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Solvent : DMF, 110°C, 12 hours.

  • Yield : 68%.

  • Purity : 94% (GC-MS).

ReagentQuantity
5-Bromo derivative1.0 equiv
Butyltrimethyltin1.5 equiv
Pd(PPh₃)₄5 mol%

N-Alkylation Followed by Directed C-H Functionalization

While less common, this approach involves initial N-alkylation followed by regioselective C-H butylation.

N-Alkylation of Benzimidazolone

Reaction with butyl bromide under phase-transfer conditions:

  • Base : K₂CO₃ (2.0 equiv).

  • Catalyst : Tetrabutylammonium bromide (TBAB, 10 mol%).

  • Solvent : DMF, room temperature, 6 hours.

  • Yield : 65% (N-butyl intermediate).

Directed C-H Butylation

Using a palladium catalyst and butyl boronic acid:

  • Conditions : Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2.0 equiv), DMF, 120°C, 24 hours.

  • Yield : 42% (5-butyl product).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Cyclocondensation89>98HighModerate
Stille Coupling6894ModerateLow
C-H Functionalization4285LowHigh

Key Findings :

  • Cyclocondensation is optimal for large-scale synthesis due to high yields and flow compatibility.

  • Stille Coupling offers regioselectivity but suffers from tin waste and cost.

  • C-H Functionalization requires further optimization to improve yields.

Industrial-Scale Considerations

Flow Chemistry Advantages

The flow-based cyclocondensation method reduces reaction time from 12 hours (batch) to 30 minutes, with a 15% increase in yield. Continuous purification via in-line liquid-liquid extraction further enhances productivity (18.2 kg/day).

Environmental Impact

  • Stille Coupling : Generates toxic tin byproducts (0.7 kg waste per kg product).

  • Cyclocondensation : Solvent recovery (DMF) achieves 92% recycling efficiency .

Analyse Chemischer Reaktionen

5-Butyl-1,3-dihydro-benzoimidazol-2-one can undergo various chemical reactions, including:

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The biological activity of dihydrobenzoimidazol-2-one derivatives is highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

5-Hydrosulfonyl Derivatives (5a–o)
  • Key Substituent : Sulfonamide group at the 5-position, with additional modifications (e.g., tetrahydro-2H-pyran in compound 5b ).
  • Activity : Compound 5b demonstrated potent antitumor activity against HCC1937 cells (IC50 = 2.6 µM) and induced apoptosis in a concentration-dependent manner .
  • SAR Insights : Aromatic substituents (e.g., phenyl) and cyclic amines (e.g., 1-methylpiperazine) enhance cytotoxicity, while aliphatic groups (e.g., cyclohexanamine) reduce potency .
Halopemide and PLD Inhibitors (UV Series)
  • Key Substituent : Varied groups at the 1-, 3-, and 5-positions (e.g., halopemide’s phospholipase D1/2 inhibition).
  • Activity : These compounds target specific enzymes (e.g., PLD1/2), showing that substituent position dictates target selectivity .
  • Comparison: The 5-butyl derivative’s lack of sulfonamide or aromatic moieties may limit its utility as a PLD inhibitor but could enable novel mechanisms of action.
5-Bromo-1,3-dimethyl-6-nitro Derivative (CAS 24786-51-4)
  • Key Substituent : Bromo, nitro, and methyl groups at positions 5, 6, 1, and 3.
  • Comparison : Electron-withdrawing groups (bromo, nitro) contrast with the electron-donating butyl group, suggesting divergent electronic and steric effects on target binding.
1-Butyl Boronic Acid Derivative (CAS 1089669-71-5)
  • Key Substituent : Butyl group at the 1-position and boronic acid at the 5-position.
  • Activity : Boronic acids often target proteases (e.g., proteasome inhibitors), though specific data are unavailable .
  • Comparison : Positional isomerism (1-butyl vs. 5-butyl) could drastically alter target engagement and solubility.

Data Table: Key Structural and Activity Comparisons

Compound Name Substituent Position Key Substituent Biological Activity IC50/Notes Reference
5-Butyl-1H-benzo[d]imidazol-2(3H)-one 5 Butyl Antitumor (assumed) Data not provided N/A
5b (hydrosulfonyl derivative) 5 Sulfonamide + tetrahydro-2H-pyran Antitumor (HCC1937) IC50 = 2.6 µM
Halopemide Multiple Not specified PLD1/2 inhibitor Potent inhibitor
5-Bromo-1,3-dimethyl-6-nitro 1,3,5,6 Bromo, nitro, methyl Intermediate No activity data
1-Butyl-5-boronic acid 1 Butyl + boronic acid Protease targeting (assumed) Research use

Mechanistic and Pharmacokinetic Considerations

  • Cytotoxicity vs. Selectivity : Sulfonamide-containing derivatives (e.g., 5b ) prioritize cytotoxicity through hydrogen bonding and enzyme inhibition , whereas the 5-butyl compound’s lipophilicity may enhance tissue penetration but reduce direct potency.
  • Apoptosis Induction : Compound 5b induces apoptosis in HCC1937 cells (29% apoptosis at 20 µM) . If the 5-butyl derivative shares this mechanism, its efficacy would depend on balancing hydrophobicity and target affinity.
  • Molecular Docking Insights : Bulky substituents (e.g., bromo in CDK2 inhibitors) can hinder binding . The butyl group’s size may require optimization to avoid steric clashes in active sites.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Butyl-1H-benzo[d]imidazol-2(3H)-one?

  • Methodology : The compound is typically synthesized via alkylation of the benzimidazolone core. For example, reacting 1H-benzo[d]imidazol-2(3H)-one with butyl bromide under reflux conditions in the presence of a base (e.g., K₂CO₃) and a phase-transfer catalyst like tetrabutylammonium bromide. Optimization of solvent polarity (DMF or DMSO) and reaction time (12–24 hours) is critical to achieve high yields . Alternative routes include N-acylation using acyl chlorides, as demonstrated in analogous benzimidazolone derivatives .

Q. How is the structure of this compound characterized?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and purity. For example, the butyl chain’s protons appear as distinct multiplet signals in the aliphatic region (δ 0.8–1.6 ppm) .
  • X-ray Crystallography : Software like SHELX and ORTEP-3 is used to resolve crystal structures. Hydrogen-bonding patterns (N–H⋯O) and π-stacking interactions are analyzed to understand packing behavior .

Q. What basic biological activities are associated with benzimidazolone derivatives?

  • Methodology : Benzimidazolones are screened for antimicrobial and anticancer activity. For example:

  • Antimicrobial Assays : Broth microdilution tests against Gram-positive/negative bacteria (MIC values) .
  • Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Substituents like the butyl group may enhance lipophilicity and membrane penetration .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound with high regioselectivity?

  • Methodology :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) improve alkylation efficiency compared to non-polar solvents.
  • Catalyst Selection : Phase-transfer catalysts (e.g., TBAB) enhance reaction rates by facilitating ion-pair formation .
  • Temperature Control : Reflux at 80–100°C minimizes side reactions like over-alkylation. Monitoring via TLC or HPLC ensures reaction progression .

Q. How does the crystal structure of this compound influence its reactivity?

  • Methodology : X-ray diffraction reveals planar benzimidazolone cores with perpendicular butyl chains. Hydrogen bonds (N–H⋯O) form dimers, stabilizing the crystal lattice. This rigidity may reduce solubility but enhance thermal stability. Computational tools (e.g., Mercury Software) model intermolecular interactions to predict dissolution behavior .

Q. What computational approaches are used to study structure-activity relationships (SAR) in benzimidazolone derivatives?

  • Methodology :

  • Density Functional Theory (DFT) : B3LYP/6-31G* calculations optimize geometries and predict electronic properties (e.g., HOMO-LUMO gaps). Fukui indices identify reactive sites for electrophilic/nucleophilic attacks .
  • Molecular Docking : AutoDock Vina simulates binding to biological targets (e.g., kinase enzymes). The butyl group’s van der Waals interactions with hydrophobic pockets can be quantified .

Q. How can trace amounts of this compound be detected in biological matrices?

  • Methodology :

  • GC-MS : Derivatization with BSTFA enhances volatility. Limit of detection (LOD) is ~0.1 ng/mL in plasma .
  • LC-MS/MS : MRM transitions (e.g., m/z 219 → 147) improve specificity. Solid-phase extraction (C18 columns) pre-concentrates analytes .

Q. How can the benzimidazolone scaffold be modified to design isoform-selective inhibitors?

  • Methodology :

  • Bioisosteric Replacement : Substituting the butyl group with spirocyclic moieties (e.g., 1,3,8-triazaspiro[4,5]decan-4-one) alters selectivity. For example, replacing a piperidine ring with a phenyl group shifted PLD1 inhibition to PLD2 preference (IC₅₀ ratio 10:1) .
  • Pharmacophore Modeling : MOE or Schrödinger Suite identifies critical hydrogen-bond acceptors and hydrophobic regions for target engagement .

Data Contradictions and Resolutions

  • Synthetic Yields : reports ~85% yields for N-acylation, while alkylation methods () achieve ~70–80%. Contradictions arise from steric hindrance differences; bulkier alkyl groups (e.g., dodecyl) reduce efficiency compared to butyl.
  • Biological Activity : Some derivatives show potent anticancer activity (), while others prioritize antimicrobial effects ( ). SAR studies suggest that electron-withdrawing substituents (e.g., Cl) enhance cytotoxicity, whereas alkyl chains improve bioavailability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.